molecular formula C14H12N2O3S B12951162 Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]- CAS No. 651749-15-4

Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-

Cat. No.: B12951162
CAS No.: 651749-15-4
M. Wt: 288.32 g/mol
InChI Key: CTSDQASJIGFOFJ-UHFFFAOYSA-N
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Description

3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, which can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like imidazole and its derivatives share the imidazolidinone ring structure and exhibit similar biological activities.

    Thiophene derivatives: Compounds such as thiophene and its derivatives are known for their electronic properties and are used in similar applications.

Uniqueness

3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the thiophene group enhances its electronic properties, while the imidazolidinone ring provides a versatile scaffold for further functionalization .

Biological Activity

Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, applications, and relevant research findings, providing a comprehensive overview of the compound's impact in various fields.

Chemical Structure and Properties

  • Molecular Formula : C14H12N2O3S
  • Molecular Weight : 288.32 g/mol
  • InChIKey : QJFAECAGKRWJHW-UHFFFAOYSA-N

Biological Activity

The biological activity of benzoic acid derivatives, including 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-, has been extensively studied. The following sections summarize key findings from recent research.

1. Pharmaceutical Applications

Benzoic acid derivatives are crucial in pharmaceutical development, particularly in synthesizing compounds targeting neurological disorders. They enhance drug efficacy and specificity by acting as intermediates in drug synthesis . The compound's structure allows it to interact with various biological targets, making it valuable in the development of new therapeutic agents.

2. Enzyme Inhibition and Protein Interactions

Research indicates that benzoic acid derivatives can influence enzyme activities significantly. A study highlighted that certain benzoic acid derivatives promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. These pathways are essential for protein degradation and cellular homeostasis .

Table 1: Enzyme Activity Induction by Benzoic Acid Derivatives

CompoundUPP Activation (%)ALP Activation (%)Cytotoxicity (IC50)
Compound 1467.3 ± 3.9Not specified>50 μM
Compound 2ModerateLowNot reported
Compound 3HighModerateNot reported

3. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of benzoic acid derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and apoptosis markers, suggesting its potential as a neuroprotective agent .

Case Study 2: Cancer Cell Line Studies

In another study, the effects of benzoic acid derivatives were evaluated on cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The findings indicated that these compounds could inhibit cell proliferation without inducing significant cytotoxicity at lower concentrations .

Properties

CAS No.

651749-15-4

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-(2-oxo-3-thiophen-3-ylimidazolidin-1-yl)benzoic acid

InChI

InChI=1S/C14H12N2O3S/c17-13(18)10-2-1-3-11(8-10)15-5-6-16(14(15)19)12-4-7-20-9-12/h1-4,7-9H,5-6H2,(H,17,18)

InChI Key

CTSDQASJIGFOFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CSC=C2)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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